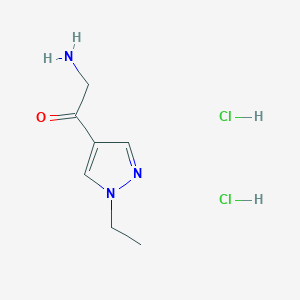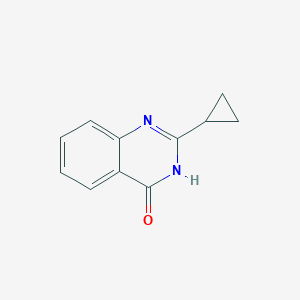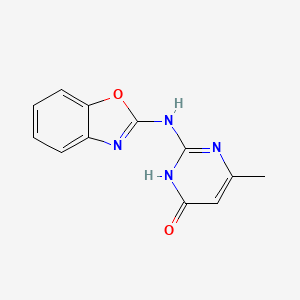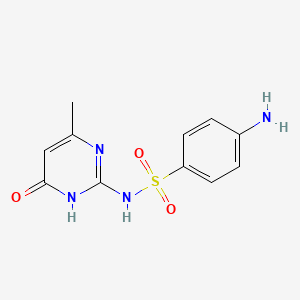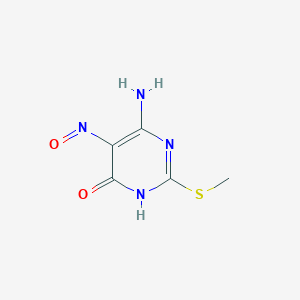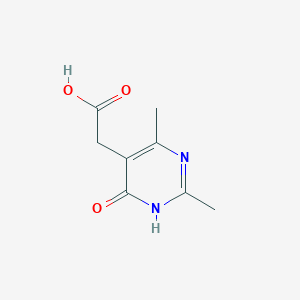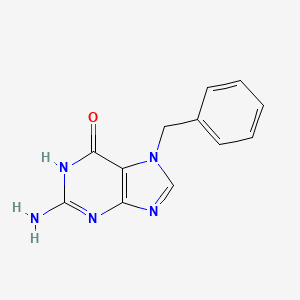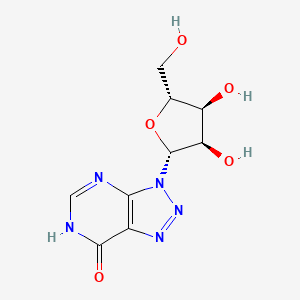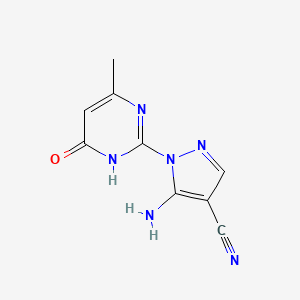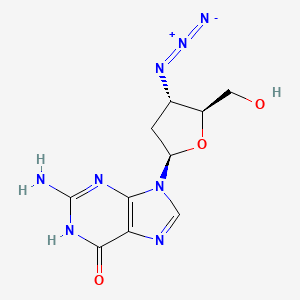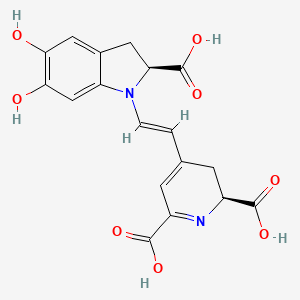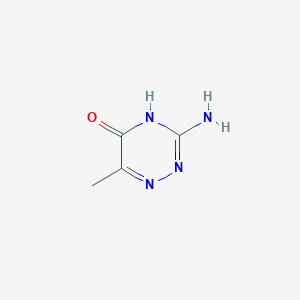
3-amino-6-methyl-2H-1,2,4-triazin-5-one
Overview
Description
3-amino-6-methyl-2H-1,2,4-triazin-5-one is a derivative of the heterocyclic compound triazine. It contains a triazine ring with a methyl group and an amino group . It is commonly used in the synthesis of pharmaceuticals and agrochemicals, and it has potential applications in the field of organic chemistry .
Synthesis Analysis
1,2,4-Triazines and its derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive . An efficient synthesis of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5 (4 H)-one derivatives and investigation as potential anticancer agents are reported .Molecular Structure Analysis
The molecules possessing triazine and tetrazine moieties belong to a special class of heterocyclic compounds. Both triazines and tetrazines are building blocks and have provided a new dimension to the design of biologically important organic molecules .Chemical Reactions Analysis
Different types of chemical reactions have been applied to the efficient synthesis of 3-thioxo/hydrazino-6-substituted-1,2,4-triazin-5-ones, such as alkylation, acylation, aroylation, elimination, substitution, acidic/basic hydrolysis, oxidation, cyclocondensation, cycloaddition, phosphorylation, and complexation reactions .Physical And Chemical Properties Analysis
The molecular formula of 3-amino-6-methyl-2H-1,2,4-triazin-5-one is C4H6N4OS. Its molecular weight is 158.18 g/mol .Scientific Research Applications
- Triazines are used in the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .
- The methods of application involve sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .
- The results include the preparation of a complete range of 2,4,6-trisubstituted-1,3,5-triazines .
- Triazines display important biological properties .
- Some 1,3,5-triazines are used clinically due to their antitumor properties to treat lung breast and ovarian cancer .
- The results include the discovery of significant aromatase inhibitory activity for 1,3,5-triazines .
- Synthesized triazine compounds have been evaluated for their antimicrobial activity against E. coli, S. aureus and C. albicans .
- The methods of application involve the synthesis of the compounds and their evaluation against the mentioned microbes .
- The results include the determination of the antimicrobial activity of the compounds .
- Triazine compounds have been evaluated for their antifungal activity .
- The methods of application involve the synthesis of the compounds and their evaluation against various fungal strains .
- The results include the determination of the antifungal activity of the compounds .
- Triazine compounds have been used to prevent mild steel against corrosion in 0.5M HCl solution .
- The methods of application involve the use of the compound as a corrosion inhibitor, studied via electrochemical, surface and theoretical calculation techniques .
- The results include the determination of the effectiveness of the compound as a corrosion inhibitor .
Synthesis of Other Compounds
Biological Properties
Antimicrobial Activity
Antifungal Activity
Corrosion Inhibition
- Triazine and tetrazine moieties have been used in heterogeneous catalysis and photocatalysis .
- The methods of application involve the use of these compounds in various catalytic processes .
- The results include improved efficiency and selectivity in various chemical reactions .
- Triazine and tetrazine compounds have been used in separation and storage applications .
- The methods of application involve the use of these compounds in various separation processes and storage systems .
- The results include improved separation efficiency and storage capacity .
- Triazine and tetrazine compounds have been used in energy-related functions .
- The methods of application involve the use of these compounds in various energy systems .
- The results include improved energy efficiency and performance .
- Alkynyl- and alkyl-1,2,4,5-tetrazine fragments have been used in the synthesis of several unnatural amino acids .
- The methods of application involve the synthesis of these amino acids using the mentioned tetrazine fragments .
- The results include the successful synthesis of several unnatural amino acids .
Heterogeneous Catalysis and Photocatalysis
Separation and Storage
Energy-Related Functions
Synthesis of Unnatural Amino Acids
Inhibitory Potency
- Triazine and tetrazine moieties have been used in heterogeneous catalysis and photocatalysis .
- The methods of application involve the use of these compounds in various catalytic processes .
- The results include improved efficiency and selectivity in various chemical reactions .
- Triazine and tetrazine compounds have been used in separation and storage applications .
- The methods of application involve the use of these compounds in various separation processes and storage systems .
- The results include improved separation efficiency and storage capacity .
- Triazine and tetrazine compounds have been used in energy-related functions .
- The methods of application involve the use of these compounds in various energy systems .
- The results include improved energy efficiency and performance .
- Alkynyl- and alkyl-1,2,4,5-tetrazine fragments have been used in the synthesis of several unnatural amino acids .
- The methods of application involve the synthesis of these amino acids using the mentioned tetrazine fragments .
- The results include the successful synthesis of several unnatural amino acids .
Heterogeneous Catalysis and Photocatalysis
Separation and Storage
Energy-Related Functions
Synthesis of Unnatural Amino Acids
Inhibitory Potency
Future Directions
The future directions of research on 3-amino-6-methyl-2H-1,2,4-triazin-5-one could involve further investigation of its binding interactions and optimization for potential applications . Additionally, the synthesis, reactivity, and applications of 4-Amino-3-Thioxo/Hydrazino-6-substituted-1,2,4-triazin-5-ones could be explored further .
properties
IUPAC Name |
3-amino-6-methyl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-2-3(9)6-4(5)8-7-2/h1H3,(H3,5,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZDBNSBFWYPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-6-methyl-2H-1,2,4-triazin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



